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L-Glutamic acid, ion(1-) - 11070-68-1

L-Glutamic acid, ion(1-)

Catalog Number: EVT-13248081
CAS Number: 11070-68-1
Molecular Formula: C5H8NO4-
Molecular Weight: 146.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A non-essential amino acid naturally occurring in the L-form. Glutamic acid is the most common excitatory neurotransmitter in the CENTRAL NERVOUS SYSTEM.
Overview

L-Glutamic acid, ion(1-), commonly referred to as glutamate, is an α-amino acid that plays a crucial role in the biosynthesis of proteins. It is classified as a non-essential amino acid in humans, meaning it can be synthesized by the body. Glutamic acid exists in two optically isomeric forms, with the L-form being predominant in biological systems. Its molecular formula is C₅H₉NO₄, and it features two carboxyl groups and one amino group, giving it unique properties as both a neurotransmitter and a metabolic intermediate.

Source and Classification

L-Glutamic acid is naturally found in various food sources, including meat, fish, dairy products, and certain vegetables like tomatoes and mushrooms. It is also produced during the fermentation of sugars from beetroot and other plant materials. In terms of classification, glutamic acid belongs to the category of amino acids and is specifically categorized as an excitatory neurotransmitter in the central nervous system.

Synthesis Analysis

Methods

The synthesis of L-glutamic acid can be achieved through several methods:

  1. Fermentation: Utilizing microorganisms such as bacteria or fungi to convert sugars into L-glutamic acid.
  2. Chemical Synthesis: Involves multi-step processes including hydrolysis of gluten or other protein sources to yield L-glutamic acid.
  3. Esterification: A method described in patents involves reacting L-glutamic acid with methanol under controlled conditions to produce derivatives such as L-glutamic acid dimethyl ester hydrochloride .

Technical Details

The chemical synthesis typically involves:

  • Mixing L-glutamic acid with methanol.
  • Adding thionyl chloride to facilitate the reaction.
  • Heating the mixture to promote esterification.
  • Concentrating the product to isolate the desired compound.

This method has been noted for its complexity and energy consumption, prompting ongoing research into more efficient synthesis routes .

Molecular Structure Analysis

Structure

L-Glutamic acid has a characteristic structure that can be represented as:

HOOC CH NH2 CH2 COOH\text{HOOC CH NH}_2\text{ CH}_2\text{ COOH}

In its zwitterionic form (the predominant form at physiological pH), it exists as:

 OOC CH NH3+ CH2 COO\text{ OOC CH NH}_3^+\text{ CH}_2\text{ COO}^-

Data

  • Molecular Weight: 147.13 g/mol
  • Melting Point: Approximately 185 °C
  • pKa Values:
    • pKa1 (carboxyl group near amino group): ~2.1
    • pKa2 (second carboxyl group): ~4.25
    • pKa3 (amino group): ~9.67 .
Chemical Reactions Analysis

L-Glutamic acid participates in various chemical reactions, primarily involving its amino and carboxyl groups:

  1. Decarboxylation: Under certain conditions, glutamic acid can lose a carboxyl group to form gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter.
  2. Transamination: It can serve as an amino donor in transamination reactions, facilitating the synthesis of other amino acids.
  3. Esterification: As mentioned earlier, glutamic acid can react with alcohols to form esters .

These reactions are significant in metabolic pathways and neurotransmitter synthesis.

Mechanism of Action

L-Glutamic acid functions primarily as a neurotransmitter in the central nervous system. Its mechanism involves:

  • Binding to specific receptors on neuronal membranes (e.g., NMDA and AMPA receptors).
  • Initiating excitatory postsynaptic potentials that lead to neuronal depolarization.
  • Modulating synaptic plasticity, which is crucial for learning and memory processes.

The ionization state of glutamate affects its ability to bind to receptors; at physiological pH, it predominantly exists as an anion (ion(1-)), enhancing its interaction with positively charged receptor sites .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water; solubility increases with temperature.
  • Taste: Characteristically umami flavor, contributing to taste enhancement in food products.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of amino acids; can undergo hydrolysis, oxidation, and reduction reactions.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels and high temperatures.

Relevant data indicate that glutamate's stability makes it suitable for various applications in food science and biochemistry .

Applications

L-Glutamic acid has numerous scientific uses:

  1. Food Industry: Commonly used as a flavor enhancer (monosodium glutamate) due to its umami taste.
  2. Pharmaceuticals: Used in formulations for neurological disorders due to its role as a neurotransmitter.
  3. Biochemical Research: Serves as a substrate for enzyme assays and studies related to amino acid metabolism.
  4. Agriculture: Utilized in fertilizers due to its role in plant growth regulation.

Properties

CAS Number

11070-68-1

Product Name

L-Glutamic acid, ion(1-)

IUPAC Name

(2S)-2-amino-5-hydroxy-5-oxopentanoate

Molecular Formula

C5H8NO4-

Molecular Weight

146.12 g/mol

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/p-1/t3-/m0/s1

InChI Key

WHUUTDBJXJRKMK-VKHMYHEASA-M

Canonical SMILES

C(CC(=O)O)C(C(=O)[O-])N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)[O-])N

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